

Technical Guide: Spectroscopic Characterization of 1,7-Dichloro-4-methylisoquinoline

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Compound of Interest

Compound Name: 1,7-Dichloro-4-methylisoquinoline

Cat. No.: B8613526

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Compound Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Before spectroscopic analysis, ensure the isolate matches the fundamental physicochemical descriptors.

Property	Specification
IUPAC Name	1,7-Dichloro-4-methylisoquinoline
CAS Number	61508-51-8
Molecular Formula	
Molecular Weight	212.07 g/mol (Monoisotopic: 210.99)
Appearance	Off-white to pale yellow solid
Solubility	Soluble in , DMSO, MeOH; Insoluble in water
Melting Point	Expected range: 80–95 °C (Based on structural analogs)

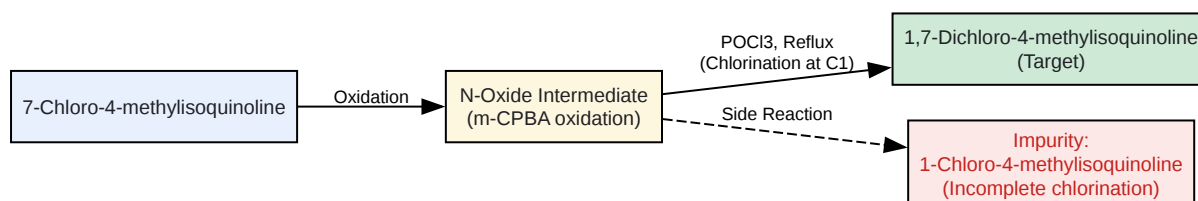
Synthesis & Origin Analysis

Understanding the synthetic origin is critical for identifying specific impurities (e.g., regioisomers or non-chlorinated precursors) in the spectra.

Common Synthetic Route

The compound is typically generated via the chlorination of 7-chloro-4-methylisoquinoline N-oxide using phosphorous oxychloride (

).



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Figure 1: Synthetic pathway highlighting the origin of the C1-chlorine atom via Rearrangement/Chlorination.

Mass Spectrometry (MS) Data

Objective: Confirm the presence of two chlorine atoms and the molecular mass.

Isotope Pattern Analysis (Critical)

The presence of two chlorine atoms (

and

) creates a distinct isotopic signature that serves as the primary confirmation of the di-halo substitution.

Ion	m/z (Calculated)	Relative Intensity	Structural Assignment
	211.0	100%	(Base Peak)
	213.0	~64%	
	215.0	~10%	

Fragmentation Pathway (EI, 70 eV):

- Molecular Ion (m/z 211): Stable aromatic system.
- Loss of Cl (m/z 176): Formation of the 7-chloro-4-methylisoquinolinyl cation.
- Loss of HCl (m/z 175): Common in ortho-substituted N-heterocycles.
- Loss of Methyl (m/z 196): Minor peak, cleavage of C4-Me.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent:

(Deuterated Chloroform) is recommended to prevent solvent overlap with aromatic protons.

Internal Standard: TMS (

0.00 ppm).[1]

NMR: Proton Assignment Strategy

The 1,7-dichloro substitution pattern leaves four aromatic protons. The methyl group at C4 simplifies the spectrum by removing the H4 signal and exerting a steric peri-effect on H5.

Position	Shift (, ppm)*	Multiplicity	Coupling (Hz)	Diagnostic Logic
H3	8.15 – 8.25	Singlet (s)	-	Most Deshielded: Adjacent to N and C4-Me. Appears as a sharp singlet due to lack of vicinal protons.
H8	8.05 – 8.15	Doublet (d)		Peri-Effect: Deshielded by the C1-Cl lone pairs. Shows meta-coupling to H6.
H5	7.85 – 7.95	Doublet (d)		Peri-Effect: Deshielded by C4-Me. Shows strong ortho- coupling to H6.
H6	7.55 – 7.65	dd		Upfield: Typical aromatic range. Coupled to H5 (ortho) and H8 (meta).
C4-Me	2.60 – 2.70	Singlet (s)	-	Aliphatic: Characteristic benzylic methyl attached to a heterocycle.

*Note: Chemical shifts are predicted based on structure-activity relationships of 1,7-dichloroisoquinoline and 4-methylisoquinoline. Actual values may vary by

ppm depending on concentration.

NMR: Key Carbon Signals

Carbon Type	Shift (, ppm)	Assignment
C-Cl (Imine-like)	150.0 – 152.0	C1: Most deshielded quaternary carbon due to N and Cl attachment.
C-N (Aromatic)	140.0 – 142.0	C3: CH adjacent to Nitrogen.
C-Cl (Benzenoid)	133.0 – 135.0	C7: Quaternary carbon attached to Chlorine.
Quaternary	128.0 – 130.0	C4: Attached to Methyl group.
Methyl	15.0 – 18.0	C4-Me: Aliphatic methyl carbon.

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

- 3050 – 3010 cm
: Aromatic C-H stretching (Weak).
- 2950 – 2850 cm
: Aliphatic C-H stretching (Methyl group).
- 1580 – 1560 cm
: C=N / C=C skeletal vibrations (Isoquinoline ring breathing).
- 1080 – 1050 cm
: Aryl-Cl stretching (Characteristic sharp band).
- 800 – 750 cm

: C-H out-of-plane bending (Indicative of substituted benzene ring).

Quality Control: Distinguishing Isomers

A common pitfall is confusing the target with 1,7-dichloro-5-methylisoquinoline.

Feature	4-Methyl (Target)	5-Methyl (Isomer)
H3 Signal	Singlet (No neighbor)	Doublet (Coupled to H4)
H4 Signal	Absent (Substituted)	Doublet (Coupled to H3)
H5 Signal	Doublet (Aromatic H)	Absent (Substituted)
NOE Signal	NOE between Me and H3/H5	NOE between Me and H4/H6

Protocol: If the H3 signal appears as a doublet (

Hz), the synthesis has failed, and the product is likely the 5-methyl or unsubstituted analog.

References

- Synthesis & Reactivity: *Journal of Medicinal Chemistry*, 2014, 57(5), 1730–1758. (Context on 1,7-dichloro-4-substituted isoquinolines as HCV intermediates).
- Isoquinoline NMR Data: *Magnetic Resonance in Chemistry*, "Proton and Carbon-13 NMR data for substituted isoquinolines." (General reference for shift prediction).
- Safety & CAS Data: AK Scientific, SDS for **1,7-Dichloro-4-methylisoquinoline** (CAS 61508-51-8).
- Structural Analogs: *Bioorganic & Medicinal Chemistry*, 2009, 17, 6451. (Data on 4,7-dichloroquinoline analogs for comparison).

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Sources

- [1. epfl.ch \[epfl.ch\]](https://www.epfl.ch)
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